molecular formula C11H6N2O2S B3743801 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile

4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile

Cat. No. B3743801
M. Wt: 230.24 g/mol
InChI Key: JHOXLOJNXWPOJX-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile, also known as DTBM, is a small molecule compound that has been studied extensively for its potential use in scientific research applications. It is a thiazolidine-2,4-dione derivative that has been shown to have a variety of biochemical and physiological effects, making it an interesting compound for researchers to study.

Mechanism of Action

The mechanism of action of 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and ROS. This covalent bond results in a fluorescence signal that can be detected using microscopy or other imaging techniques.
Biochemical and Physiological Effects
4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS, it has also been shown to have antioxidant properties, and to inhibit the activity of certain enzymes involved in the production of ROS. It has also been shown to have anti-inflammatory properties, and to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile is its selectivity for ROS, which allows researchers to study these molecules in a more targeted way. However, one limitation is that the compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile. One area of interest is its potential use in the development of new therapies for diseases involving ROS, such as cancer, diabetes, and neurodegenerative disorders. Another area of interest is its potential use as a tool for studying the role of ROS in biological processes, such as aging and cell signaling. Finally, there is potential for the development of new derivatives of 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile that may have improved properties for use in scientific research.

Scientific Research Applications

4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile has been studied extensively for its potential use in scientific research applications. One area of interest is its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and are implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile has been shown to selectively detect ROS in cells and tissues, making it a promising tool for researchers studying these diseases.

properties

IUPAC Name

4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2S/c12-6-8-3-1-7(2-4-8)5-9-10(14)13-11(15)16-9/h1-5H,(H,13,14,15)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOXLOJNXWPOJX-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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